Lauroyl chloride

Vue d'ensemble

Description

Il s'agit du dérivé chlorure d'acide de l'acide laurique et est couramment utilisé comme réactif pour l'introduction du groupe lauroyle dans diverses réactions chimiques . Ce composé est un liquide incolore avec une odeur piquante et est principalement utilisé dans la production de peroxyde de dilauroyle, qui est largement utilisé dans les polymérisations radicalaires .

Applications De Recherche Scientifique

Le chlorure de lauroyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent de modification pour la modification chimique des nanocelluloses, de la cellulose nanofibrillée et des nanocristaux de cellulose.

Médecine : Il est utilisé dans la synthèse de divers intermédiaires pharmaceutiques et de composés actifs.

5. Mécanisme d'Action

Le chlorure de lauroyle agit comme un intermédiaire réactif dans les réactions chimiques. Il subit des réactions de substitution nucléophile avec divers nucléophiles, tels que les amines et les alcools, pour former des amides et des esters . Cette réactivité lui permet d'être utilisé dans la synthèse d'un large éventail de composés. Les cibles moléculaires et les voies impliquées dans ces réactions sont principalement les sites nucléophiles sur les molécules réagissantes.

Mécanisme D'action

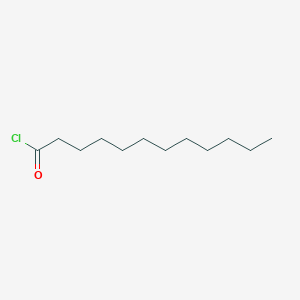

Lauroyl chloride, also known as dodecanoyl chloride, is an organic compound with the formula CH3(CH2)10COCl . It is the acid chloride of lauric acid .

Target of Action

This compound is a standard reagent for installing the lauroyl group . It is mainly used as a precursor to dilauroyl peroxide, which is widely used in free-radical polymerizations . It is also used as a tailoring agent for chemical modification of nanocelluloses of different length, nanofibrillated cellulose, and cellulose nanocrystals .

Mode of Action

This compound is a substrate for diverse reactions characteristic of acid chlorides . With base, it converts to laurone, a ketone with the formula [CH3(CH2)10]2CO . With sodium azide, it reacts to give undecyl isocyanate via a Curtius rearrangement of the acyl azide .

Biochemical Pathways

It is known that this compound can react with bases to form laurone , and with sodium azide to form undecyl isocyanate .

Result of Action

It is known that this compound can be used to modify nanocelluloses and collagen, improving their water solubility and surface activity .

Action Environment

This compound may be incompatible with strong oxidizing and reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lauroyl chloride plays a significant role in biochemical reactions, primarily as a reagent for acylation. It interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. One notable interaction is with hydroxyl and amino groups in proteins and enzymes, leading to the formation of esters and amides . This acylation process can modify the activity and function of these biomolecules, influencing biochemical pathways and cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by this compound can alter their conformation and activity, impacting signal transduction pathways . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with hydroxyl, amino, and thiol groups, leading to the acylation of proteins and enzymes . This acylation can result in enzyme inhibition or activation, depending on the specific biomolecule and the site of modification . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of lauric acid and hydrochloric acid . This hydrolysis can affect its long-term impact on cellular function, as the degradation products may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can acylate specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, it can cause toxic effects, including cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are dose-dependent and can lead to significant physiological changes and toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in lipid metabolism, leading to the formation of acylated intermediates . These intermediates can affect metabolic flux and alter the levels of metabolites in cells . Additionally, this compound can influence the synthesis and degradation of fatty acids and other lipids, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can affect its biological activity and impact cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions . Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .

Méthodes De Préparation

Le chlorure de lauroyle est synthétisé en faisant réagir l'acide laurique avec du chlorure de thionyle. La réaction implique généralement le chauffage de l'acide laurique avec du chlorure de thionyle en présence d'un catalyseur tel que l'imidazole ou le 2-méthylimidazole . Les conditions de réaction comprennent le maintien de la température à environ 90 °C et la garantie d'un reflux doux de phosgène. La réaction se poursuit jusqu'à ce que l'évolution du chlorure d'hydrogène cesse . Les méthodes de production industrielle suivent des procédures similaires, mais à plus grande échelle, assurant une conversion efficace et un rendement élevé.

Analyse Des Réactions Chimiques

Le chlorure de lauroyle subit divers types de réactions chimiques caractéristiques des chlorures d'acide :

Substitution nucléophile : Le chlorure de lauroyle réagit avec des nucléophiles tels que les amines et les alcools pour former respectivement des amides et des esters.

Réduction : Il peut être réduit en laurone, une cétone, en utilisant une base.

Réarrangement de Curtius : Lorsqu'il est réagi avec de l'azoture de sodium, le chlorure de lauroyle forme de l'isocyanate d'undécyle via un réarrangement de Curtius de l'azoture d'acyle.

Les réactifs couramment utilisés dans ces réactions comprennent l'azoture de sodium, les bases et divers nucléophiles. Les principaux produits formés à partir de ces réactions sont les amides, les esters, les cétones et les isocyanates.

Comparaison Avec Des Composés Similaires

Le chlorure de lauroyle est similaire à d'autres chlorures d'acyle tels que le chlorure d'acétyle, le chlorure de benzoyle et le chlorure de stéaroyle. Sa particularité réside dans sa chaîne carbonée plus longue, qui lui confère des propriétés physiques et chimiques différentes. Par exemple, le chlorure de lauroyle a un point d'ébullition plus élevé et des caractéristiques de solubilité différentes par rapport au chlorure d'acétyle et au chlorure de benzoyle . Des composés similaires incluent :

- Chlorure d'acétyle (CH₃COCl)

- Chlorure de benzoyle (C₆H₅COCl)

- Chlorure de stéaroyle (C₁₇H₃₅COCl)

Ces composés partagent des schémas de réactivité similaires mais diffèrent par leur longueur de chaîne carbonée et leurs applications spécifiques.

Propriétés

IUPAC Name |

dodecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGIJDNPUZEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044368 | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 18 MM HG | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

112-16-3 | |

| Record name | Dodecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-17 °C | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in this compound. [, , , , , ]

A: this compound primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]

ANone: this compound finds use in various applications, including:

- Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]

- Synthesis of Surfactants: this compound serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]

- Preparation of Biodegradable Materials: Researchers utilize this compound to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]

- Synthesis of Other Compounds: this compound acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]

A: this compound is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]

A: Increasing the DS of this compound on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]

A: While this compound itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from this compound, is a known polymerization catalyst. []

A: Modifying the alkyl chain length can significantly influence the properties of this compound derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]

A: this compound is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]

A: this compound is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.